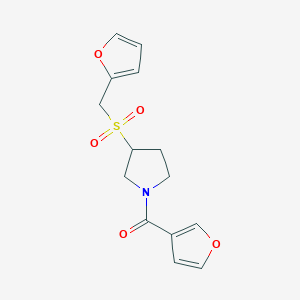

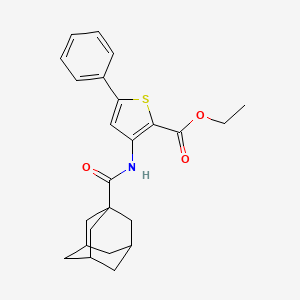

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a small molecule that belongs to the class of sulfonylurea compounds and has shown promising results in various studies.

科学的研究の応用

Synthesis and Chemical Properties

Furans and pyrroles are crucial synthons in chemical synthesis, often found in natural products, pharmaceutical agents, and materials. Research by Kelly, Kerrigan, and Walsh (2008) introduced methods to prepare 2-substituted 3-furfurals, which are related to the structural domain of the chemical . These methods involve the addition of organolithium, Grignard, and organozinc reagents to 3-furfural, followed by a novel oxidative rearrangement (Kelly, Kerrigan, & Walsh, 2008).

Cui, Zhu, Li, and Cao (2018) developed a three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method demonstrates excellent functional group tolerance and efficiency, relevant to the synthesis and manipulation of similar furan compounds (Cui, Zhu, Li, & Cao, 2018).

Applications in Material Science and Biological Studies

Damavandi, Sandaroos, and Pashirzad (2012) reported a catalyst-free, one-pot synthesis of polysubstituted furans, which is significant for the development of materials and potential pharmaceutical applications. Their work emphasizes the versatility and efficiency of synthesizing furan-based compounds like (3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone (Damavandi, Sandaroos, & Pashirzad, 2012).

The research by Sebek, Holz, Börner, and Jähnisch (2009) on the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, modified with chiral auxiliaries, opens up possibilities for producing enantiomerically enriched compounds. This process could be significant for synthesizing optically active forms of compounds like the one (Sebek, Holz, Börner, & Jähnisch, 2009).

Novel Methodologies in Synthesis

- Huang, Peng, Luparia, Gomes, Veiros, and Maulide (2012) presented a gold-catalyzed synthesis of furans and furanones from sulfur ylides. This method is a notable advancement in the field of synthetic chemistry, especially relevant for creating structurally complex furan-based molecules (Huang, Peng, Luparia, Gomes, Veiros, & Maulide, 2012).

特性

IUPAC Name |

furan-3-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c16-14(11-4-7-19-9-11)15-5-3-13(8-15)21(17,18)10-12-2-1-6-20-12/h1-2,4,6-7,9,13H,3,5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJWMPPYRPORPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2887069.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)

![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)

![3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2887081.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)